![molecular formula C15H26N6O2S B6106060 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6106060.png)
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a morpholine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiadiazole ring, followed by the introduction of the morpholine and pyrrolidine rings through nucleophilic substitution or condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and thiourea derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or acetonitrile, and may require specific temperatures or pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-piperidin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-pyrrolidin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 1-Methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine ring, in particular, may enhance its solubility and ability to interact with biological targets.
Properties
IUPAC Name |
1-methyl-1-(1-methylpyrrolidin-3-yl)-3-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c1-19-5-3-12(11-19)20(2)15(22)16-14-18-17-13(24-14)4-6-21-7-9-23-10-8-21/h12H,3-11H2,1-2H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELVZWRSOGYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)C(=O)NC2=NN=C(S2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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